Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Drug Design

This Boc-protected piperidine offers a predictable XLogP3-AA of 1.2 and a single hydrogen bond donor, optimizing PK properties versus primary or tertiary amine analogs. Its secondary N-methylamino group reduces steric hindrance for selective post-deprotection alkylation, improving yields. It serves as a key intermediate for SMO inhibitors achieving IC50 0.48 μM. Procure ICH Q3C-compliant lots with low heavy metals for reproducible process development.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 147539-41-1
Cat. No. B125514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(methylamino)piperidine-1-carboxylate
CAS147539-41-1
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3
InChIKeyCZYUGTLMFHDODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS 147539-41-1): A Differentiated Building Block for Piperidine-Based Pharmaceutical Synthesis


Tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS 147539-41-1), also known as 1-Boc-4-methylaminopiperidine, is a Boc-protected piperidine derivative with a secondary amine at the 4-position [1]. The compound's molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol [2]. It appears as a colorless liquid or white crystalline solid with a density of 1.005 g/cm³ at 25°C and a predicted pKa of 10.19±0.20 [3]. This building block is primarily employed as an intermediate in organic synthesis and pharmaceutical research .

Why Substituting tert-butyl 4-(methylamino)piperidine-1-carboxylate with Other Piperidine Intermediates Introduces Risk


The specific substitution pattern of tert-butyl 4-(methylamino)piperidine-1-carboxylate—a Boc-protected piperidine ring with a secondary methylamino group at the 4-position—is non-interchangeable with its close analogs. The presence and nature of the amine substituent dramatically influences physicochemical properties (e.g., LogP, hydrogen bonding capacity), reactivity in downstream functionalization (e.g., reductive amination yields, Buchwald-Hartwig coupling efficiency), and ultimately the biological activity of the final pharmaceutical product . Even seemingly minor changes, such as replacing the N-methyl group with an N-ethyl or N,N-dimethyl group, can alter lipophilicity (ΔLogP) and steric hindrance, leading to significant differences in both synthetic efficiency and target binding affinity .

Quantitative Evidence Differentiating tert-butyl 4-(methylamino)piperidine-1-carboxylate from Key Comparators


LogP and Hydrogen Bonding Profile Compared to 4-Amino and 4-Dimethylamino Analogs

The target compound's physicochemical profile provides a unique balance of lipophilicity and hydrogen bonding capacity that is distinct from its primary amine (tert-butyl 4-aminopiperidine-1-carboxylate, CAS 87120-72-7) and tertiary amine (tert-butyl 4-(dimethylamino)piperidine-1-carboxylate, CAS 412293-88-0) analogs. The N-methyl group on the secondary amine imparts specific pharmacokinetic properties, as evidenced by the computed XLogP3-AA value of 1.2 [1] and a single hydrogen bond donor count of 1 [2].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Reductive Amination Synthetic Efficiency vs. 4-Amino and 4-Ethylamino Analogs

The target compound is synthesized via reductive amination of 1-Boc-4-piperidone with methylamine. This route offers a distinct advantage over the synthesis of its close analogs. While exact yields for the target compound under specific conditions are not publicly disclosed in the open literature, the general class of Boc-protected 4-(alkylamino)piperidines is known for high-yielding reductive aminations . Crucially, the N-methyl analog is reported to have significantly higher reaction yields in subsequent alkylation steps compared to the N-ethyl analog due to reduced steric hindrance .

Synthetic Chemistry Process Chemistry Yield Optimization

Target Binding Affinity of Derived SMO Inhibitors vs. Parent Drug Taladegib

Anthranilamide derivatives synthesized using tert-butyl 4-(methylamino)piperidine-1-carboxylate as a key building block demonstrate potent smoothened (SMO) inhibition. Compound 12a, which incorporates the target compound's piperidine core, exhibited an IC50 of 34.09 nM against the Hedgehog (Hh) signaling pathway . This is a key demonstration of the scaffold's utility. While a direct head-to-head comparison of the free building block is not available, the final compound's activity is superior to the clinically used SMO inhibitor taladegib (LY2940680) in a cell proliferation assay (Daoy cell line IC50: 0.48 μM for 12a vs. 0.79 μM for taladegib) .

Cancer Therapeutics SMO Inhibitor Hedgehog Pathway

Purity and Quality Specifications for Reproducible Synthesis vs. Generic Piperidine Intermediates

High-purity grades of tert-butyl 4-(methylamino)piperidine-1-carboxylate are available with defined quality specifications that are critical for reproducible research and manufacturing. Commercially, the compound is offered with a purity of ≥98.0% (GC/T) and ≥99.0% (HPLC) [1], with additional specifications for moisture content (≤0.5%), residual solvents (meeting ICH Q3C), and heavy metals (≤10 ppm) [2]. This level of characterization and quality control is essential and is not universally guaranteed across all suppliers of less-common piperidine intermediates.

Quality Control Pharmaceutical Manufacturing Analytical Chemistry

Optimal Application Scenarios for tert-butyl 4-(methylamino)piperidine-1-carboxylate Based on Differentiated Evidence


Synthesis of SMO Inhibitors for Hedgehog Pathway-Driven Cancers

Use as a key intermediate in the synthesis of anthranilamide-based SMO inhibitors. The evidence shows that final compounds derived from this building block can achieve superior cell proliferation inhibition (IC50 = 0.48 μM) compared to the clinical candidate taladegib (IC50 = 0.79 μM) .

Lead Optimization Programs Requiring Precise LogP and H-Bond Tuning

When a medicinal chemistry program requires a piperidine core with an XLogP3-AA of 1.2 and a single hydrogen bond donor for optimal pharmacokinetic properties, this compound provides a predictable and distinct profile compared to its primary amine (LogP ~0.7, 2 donors) or tertiary amine (LogP ~1.7, 0 donors) analogs [1].

High-Efficiency Alkylation Sequences in Multi-Step Synthesis

In synthetic routes where a secondary amine needs to be selectively alkylated after Boc deprotection, the N-methylamino group offers a sterically less hindered environment compared to bulkier N-ethylamino or N,N-dimethylamino analogs, leading to improved yields in the subsequent alkylation step .

cGMP Manufacturing Where High Purity and Full Characterization are Mandatory

Procurement from qualified suppliers offering ≥99.0% purity (HPLC), defined residual solvent levels (ICH Q3C compliant), and low heavy metal content (≤10 ppm) is essential for minimizing regulatory risk and ensuring batch-to-batch reproducibility in pharmaceutical process development [2].

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